

biological activity of 2-Morpholino-4,6-difluoropyrimidine derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Morpholino-4,6-difluoropyrimidine
Cat. No.:	B067742

[Get Quote](#)

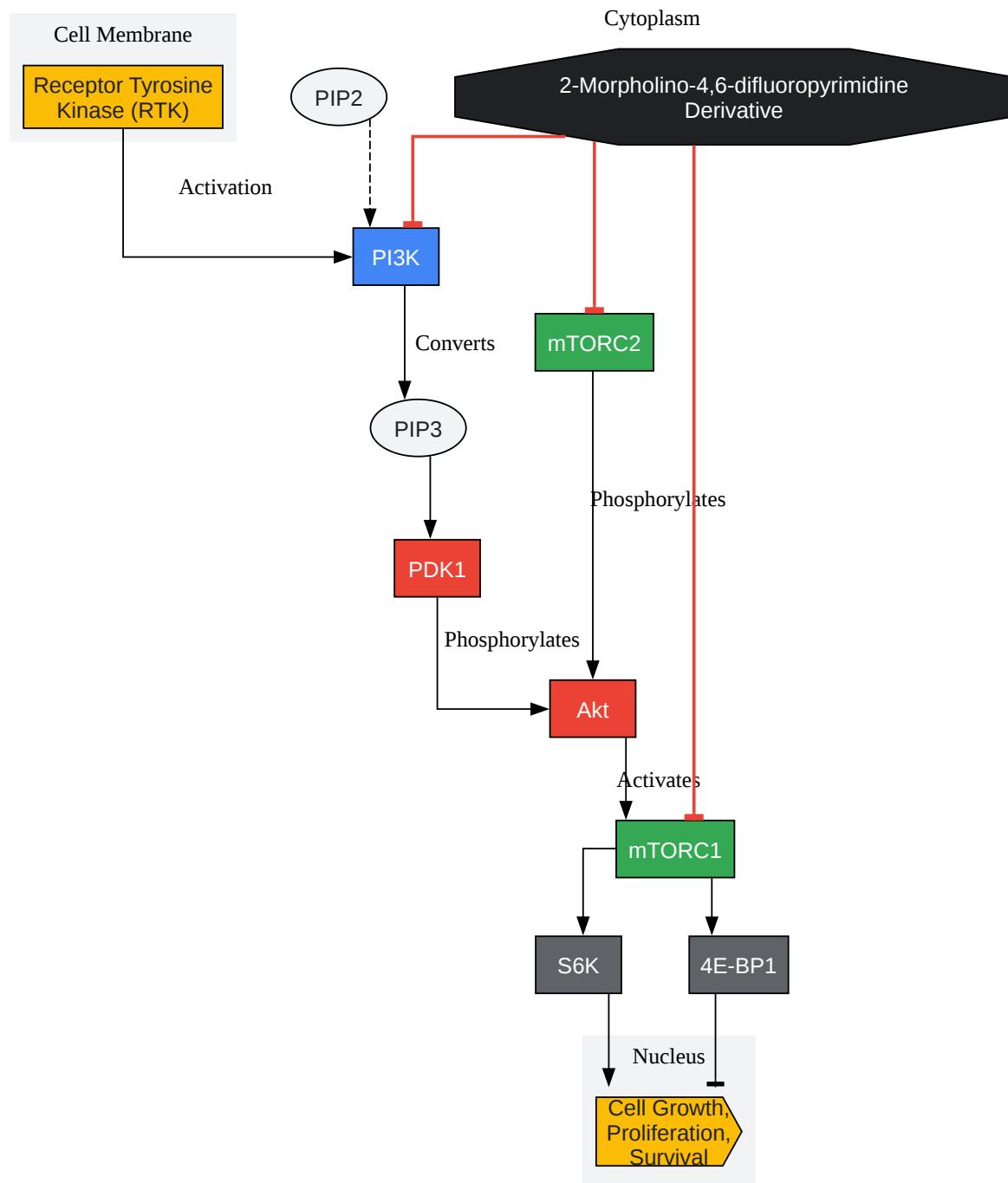
An In-Depth Technical Guide to the Biological Activity of **2-Morpholino-4,6-difluoropyrimidine** Derivatives as Kinase Inhibitors

Executive Summary

The **2-morpholino-4,6-difluoropyrimidine** scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism of action, and diverse biological activities of these derivatives. The core focus is on their potent inhibitory effects against the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.^{[1][2]} We will explore the structure-activity relationships that govern their potency and selectivity, detail their anticancer and anti-inflammatory properties, and provide validated, step-by-step experimental protocols for their biological evaluation. This document serves as a foundational resource, synthesizing field-proven insights to accelerate research and development of this promising class of therapeutic agents.

The 2-Morpholino-4,6-difluoropyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The design of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the molecule within the enzyme's active site. The **2-morpholino-4,6-difluoropyrimidine** structure has proven to be an exceptionally effective core for this purpose, owing to the synergistic contributions of its constituent parts.


- The Pyrimidine Core: As a foundational heterocyclic framework, the pyrimidine ring is a well-established pharmacophore in numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for interacting with the hinge region of the kinase ATP-binding pocket.^[3] This interaction is a hallmark of many Type I kinase inhibitors.^[4]
- The 2-Morpholino Group: The morpholine moiety is frequently incorporated into kinase inhibitors for several key reasons.^[5] Its oxygen atom is a critical hydrogen bond acceptor, capable of forming a strong, stabilizing interaction with key residues in the active site, such as Val851 in PI3K α .^[3] Furthermore, the morpholine ring generally enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of the drug candidate.
- The 4,6-Difluoro Substitution: Fluorine substitution is a cornerstone of modern drug design. Introducing fluorine atoms to the pyrimidine ring at the 4 and 6 positions has profound effects. The strong electron-withdrawing nature of fluorine modulates the electronics of the pyrimidine ring, which can influence binding affinity. More importantly, the carbon-fluorine bond is exceptionally strong, making these positions resistant to metabolic degradation (e.g., oxidative metabolism), thereby increasing the compound's half-life. Computational studies have highlighted that the strategic placement of fluorine can significantly enhance inhibitor potency.^[2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes like cell growth, proliferation, survival, and metabolism.^[1] Its hyperactivation is a common driver in a wide variety of human cancers, making it a prime target for therapeutic intervention.^{[6][7]} **2-Morpholino-4,6-difluoropyrimidine** derivatives have been extensively developed as potent inhibitors of key kinases within this pathway, primarily PI3K and mTOR.

These inhibitors function as ATP-competitive antagonists. Their scaffold allows them to bind to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and effectively blocking the signal transduction cascade.^[3] The dysregulation of this pathway is associated with various pathological conditions, and its inhibition represents a rational therapeutic approach.^{[8][9]}

Many derivatives based on this scaffold exhibit activity against both PI3K and mTOR, acting as dual inhibitors.^[7] This dual-targeting approach can be particularly effective in oncology, as it can circumvent feedback loops that may arise when only one of the kinases is inhibited. For instance, inhibiting mTORC1 alone can sometimes lead to a feedback activation of PI3K via mTORC2, mitigating the therapeutic effect.^[9] Dual inhibitors can prevent this escape mechanism.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of **2-morpholino-4,6-difluoropyrimidine** derivatives typically proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions on a polyhalogenated pyrimidine precursor, such as 2,4,6-trichloropyrimidine or tetrafluoropyrimidine.[\[10\]](#) The differential reactivity of the halogenated positions allows for a controlled, regioselective introduction of the morpholino group and other desired substituents.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

- Position 2: The morpholine group at position 2 is generally considered essential for activity, forming a key hydrogen bond with the kinase hinge region.[\[3\]](#)
- Position 4: Substitution at this position is a primary point of diversification to modulate potency and selectivity. Attaching various aryl, indole, or urea-containing motifs can lead to highly potent inhibitors. For example, the addition of a hydrogen bond donor motif at the 4-position of a phenyl ring has been shown to be critical for potent mTOR inhibition.[\[11\]](#)
- Position 5: While the 4,6-difluoro substitutions are often maintained for metabolic stability, modifying the 5-position, such as with a carbonitrile group, has been explored to develop novel PI3K inhibitors with distinct binding modes and improved pharmacokinetic properties.[\[3\]](#)

Compound/Series	Core Structure	Target(s)	Key SAR Insight	Reference
BKM-120 Analogues	2,4-dimorpholinopyrimidine	PI3K	The morpholine at position 2 forms a critical H-bond with Val851. The pyrimidine is the basic framework for activity.	[3]
Compound A10	Pyrimidine-semicarbazone	PI3K α selective	A specific semicarbazone substitution led to extraordinary subtype selectivity for PI3K α over other class I isoforms.	[12]
Sulfonyl-morpholino-pyrimidines	Sulfonyl-morpholino-pyrimidine	mTOR selective	A key hydrogen bond donor motif (e.g., indole or urea) attached to the core via a sulfonyl linker is required for potent mTOR inhibition.	[11]
Thieno[3,2-d]pyrimidines	Thieno[3,2-d]pyrimidine	PI3K/mTOR dual	The thienopyrimidine core allows for the development of potent dual inhibitors, with activity modulated by	[1]

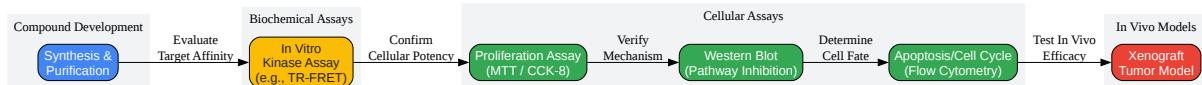
aroyl hydrazone
moieties.

Key Biological Activities and Therapeutic Applications

Anticancer Activity

The primary therapeutic application for this class of compounds is in oncology. Their ability to inhibit the PI3K/mTOR pathway translates into potent anticancer effects across a wide range of human cancer cell lines.

- **Antiproliferative Effects:** Derivatives have demonstrated potent, dose-dependent inhibition of proliferation in tumor cell lines such as U87-MG (glioblastoma), MCF-7 (breast cancer), and PC-3 (prostate cancer).[12] Other studies have shown efficacy against lung cancer (A549) and liver cancer (HepG-2) cell lines.[1][13]
- **Induction of Apoptosis and Cell Cycle Arrest:** Beyond cytostatic effects, these compounds actively induce programmed cell death (apoptosis). For instance, the highly selective PI3K α inhibitor, compound A10, was shown to decrease mitochondrial membrane potential, leading to apoptosis and cell cycle arrest at the G2 phase in MCF-7 cells.[12]
- **In Vivo Efficacy:** The promising in vitro results have been translated into in vivo models. Compound A10 induced significant tumor regression in a U87-MG xenograft mouse model without obvious signs of toxicity, highlighting its potential as a clinical candidate.[12]


Compound	Cell Line	Assay Type	IC50	Biological Outcome	Reference
Compound A10	PI3K α (enzyme)	Kinase Assay	0.32 nM	Potent & selective inhibition	[12]
Compound 3d	HepG2 (liver)	Proliferation	8.50 μ M	Antiproliferative	[13][14]
Compound 8a	H1975 (lung)	Proliferation	0.044 μ M	Antiproliferative	[15]
Compound 10e	A549 (lung)	Proliferation	0.033 μ M	Potent antiproliferative	[16]

Anti-inflammatory Activity

The PI3K/mTOR pathway also plays a role in inflammation. Certain morpholinopyrimidine derivatives have been synthesized and evaluated as anti-inflammatory agents. These compounds were shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells. Mechanistically, they were found to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key mediators of the inflammatory response.[17]

Experimental Protocols for Evaluation

To ensure scientific integrity, the biological evaluation of these derivatives must follow robust, validated protocols.

[Click to download full resolution via product page](#)

Caption: Standard workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is designed to measure the direct inhibitory effect of a compound on its target kinase (e.g., PI3K α or mTOR).^[8]

- Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human PI3K α), substrate solution (e.g., PIP2), and ATP solution. Prepare a serial dilution of the test compound in DMSO.
- Kinase Reaction: In a 384-well plate, add 2 μ L of the test compound dilution. Add 4 μ L of the kinase/substrate mix. Initiate the reaction by adding 4 μ L of ATP solution.
- Incubation: Incubate the plate at room temperature for 1-2 hours, allowing the enzymatic reaction to proceed.
- Detection: Add detection reagents (e.g., Eu-labeled anti-ADP antibody and a ULight™-ADP tracer).
- Reading: Incubate for 60 minutes and read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to kinase activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.^[16]

- Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 0.01 μ M to 100 μ M) and a vehicle control (DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot for Pathway Analysis

This protocol confirms that the compound inhibits the intended signaling pathway within the cell.^[7]

- Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, and a loading control like anti- β -actin).

- Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the reduction in phosphorylation of downstream targets relative to the total protein and loading control.

Future Directions and Conclusion

The **2-morpholino-4,6-difluoropyrimidine** scaffold represents a highly validated and versatile platform for the development of kinase inhibitors. While significant progress has been made, particularly in targeting the PI3K/mTOR pathway for cancer therapy, several avenues for future research remain. The development of next-generation compounds could focus on achieving even greater isoform selectivity to minimize off-target effects and improve the therapeutic window. Furthermore, exploring the application of these derivatives in other disease areas, such as autoimmune disorders and neurodegenerative diseases where the PI3K/Akt/mTOR pathway is implicated, holds considerable promise.[8][18]

In conclusion, the compelling biological activities, well-understood mechanism of action, and synthetic tractability of **2-morpholino-4,6-difluoropyrimidine** derivatives establish them as a chemical class of high interest. The foundational data and protocols outlined in this guide provide a robust framework for scientists to build upon, innovate, and ultimately translate these promising molecules into next-generation targeted therapies.

References

- Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3K α selective inhibitors. PubMed.
- Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate.
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-21).
- (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. (2023-06-27).
- Current development of the second generation of mTOR inhibitors as anticancer agents.
- mTOR inhibitors – Knowledge and References. Taylor & Francis.

- (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine... ResearchGate.
- Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. PubMed. (2023-10-15).
- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. (2021-09-02).
- Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. (2024-01-19).
- Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham E-Theses.
- Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PubMed. (2024-11-01).
- Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3 β inhibitors for Alzheimer's disease. PubMed. (2015-03-01).
- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. (2024-01-19).
- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.
- Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors. Benchchem.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3K α selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 17. researchgate.net [researchgate.net]

- 18. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3 β inhibitors for Alzheimer's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of 2-Morpholino-4,6-difluoropyrimidine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067742#biological-activity-of-2-morpholino-4-6-difluoropyrimidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com